molecular formula C20H14N2O4 B12295749 2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Katalognummer: B12295749
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: CBNSSMKTUIDBLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the diazotization of aniline derivatives followed by coupling with biphenyl derivatives. One common method involves the reaction of p-aminobenzoic acid with nitrosobenzene to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the diazenyl group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to undergo reversible photoisomerization. This property allows it to act as a photoswitch, changing its configuration upon exposure to light. The molecular targets and pathways involved include interactions with light-sensitive proteins and potential modulation of cellular processes through its photoisomerizable nature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its combination of the diazenyl group with the biphenyl structure, providing both photoisomerizable properties and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C20H14N2O4

Molekulargewicht

346.3 g/mol

IUPAC-Name

4-(4-carboxyphenyl)-3-phenyldiazenylbenzoic acid

InChI

InChI=1S/C20H14N2O4/c23-19(24)14-8-6-13(7-9-14)17-11-10-15(20(25)26)12-18(17)22-21-16-4-2-1-3-5-16/h1-12H,(H,23,24)(H,25,26)

InChI-Schlüssel

CBNSSMKTUIDBLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.